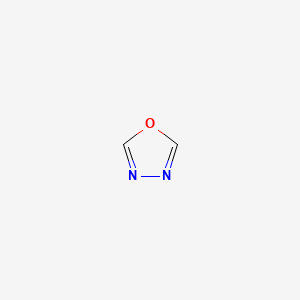

1,3,4-Oxadiazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N2O/c1-3-4-2-5-1/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKASFBLJDCHBNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182987 | |

| Record name | 1,3,4-Oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] | |

| Record name | 1,3,4-Oxadiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19224 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

288-99-3 | |

| Record name | 1,3,4-Oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Oxadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Oxadiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4-Oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,4-OXADIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20O2F20OUR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3,4-Oxadiazole: Core Structure, Properties, and Synthesis

Introduction

The 1,3,4-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. It is considered to be derived from furan by the replacement of two methane (-CH=) groups with two pyridine-type nitrogen atoms (-N=).[1][2] This structural modification significantly alters the ring's properties, making it an electron-deficient system with high thermal stability. The this compound moiety is a crucial pharmacophore in medicinal chemistry, valued for its metabolic stability and its ability to act as a bioisostere for carboxylic acids, esters, and amides.[3] Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutic agents, including antiviral, antibacterial, anticancer, and anti-inflammatory drugs.[3][4] This guide provides a detailed overview of its fundamental structure, physicochemical and spectroscopic properties, and key synthetic methodologies.

Basic Structure and Properties

The this compound ring is a planar, conjugated system. The presence of two electronegative, pyridine-like nitrogen atoms reduces the aromaticity compared to furan and renders the ring electron-deficient.[2] This low electron density at the carbon atoms (C2 and C5) makes electrophilic substitution difficult. Conversely, the ring is generally resistant to nucleophilic attack but can undergo ring cleavage under certain acidic or basic conditions. The overall structure imparts good in vivo stability and favorable pharmacokinetic properties to molecules containing this scaffold.

Physicochemical Properties

The fundamental properties of the parent this compound and its derivatives are summarized below. The parent compound is a liquid at room temperature with a boiling point of 150°C. The solubility of its derivatives is highly dependent on the nature of the substituents; for instance, aryl groups tend to decrease water solubility.

| Property | Data | Reference |

| Molecular Formula | C₂H₂N₂O | [5] |

| Molecular Weight | 70.05 g/mol | [5] |

| Boiling Point | 150 °C | |

| IUPAC Name | This compound | [5] |

| CAS Number | 288-99-3 | [5] |

Table 1: Core Physicochemical Properties of this compound.

| Atomic Composition | Percentage |

| Carbon (C) | 34.29% |

| Hydrogen (H) | 2.88% |

| Nitrogen (N) | 40.00% |

Table 2: Elemental Composition of this compound.

| Bond Angle | Angle (°) |

| O1-C2-N3 | 111.4 |

| C2-N3-N4 | 105.8 |

| N3-N4-C5 | 105.8 |

| N4-C5-O1 | 111.4 |

| C5-O1-C2 | 105.5 |

Table 3: Bond Angles of the this compound Ring.

Spectroscopic Properties

The structure of this compound and its derivatives is routinely confirmed using a combination of spectroscopic techniques, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

| Spectroscopic Data | Characteristic Values (Unsubstituted Ring) | Reference |

| ¹H NMR (CDCl₃, δ) | 8.73 ppm (s, 2H) | |

| ¹³C NMR (CDCl₃, δ) | 152.1 ppm |

Table 4: NMR Spectroscopic Data for the Parent this compound.

| Vibration Mode | Wavenumber (cm⁻¹) | Intensity |

| C=N Stretching | 1613 - 1620 | Strong |

| C-O Stretching | 1155 - 1165 | Medium |

| C-H Bending (Aromatic) | 1481 - 1489 | Strong |

| C-H Stretching (Aliphatic) | 2870 - 2960 | Medium-Strong |

Table 5: Representative IR Absorption Frequencies for Substituted 1,3,4-Oxadiazoles.

Synthetic Methodologies and Experimental Protocols

The synthesis of the this compound core is well-established, with several reliable methods available. The most common strategies involve the cyclization of intermediates such as diacylhydrazines or acylhydrazones. These methods often employ dehydrating agents or oxidation to facilitate ring closure.

Synthesis Workflow Diagram

The following diagram illustrates a common, multi-step workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, starting from a generic carboxylic acid.

References

- 1. This compound Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Research progress on the synthesis and pharmacology of this compound and 1,2,4-oxadiazole derivatives: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijper.org [ijper.org]

- 5. This compound | C2H2N2O | CID 97428 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Synthetic Evolution of 1,3,4-Oxadiazoles

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have led to its incorporation into a wide array of therapeutic agents and functional materials. This technical guide provides an in-depth exploration of the discovery and historical development of synthetic routes to this important heterocyclic core, offering detailed experimental protocols for key reactions and a comparative analysis of their efficiencies.

The Dawn of this compound: Ainsworth's Pioneering Synthesis

The journey of the this compound ring began in 1965 when C. Ainsworth reported the first synthesis of the parent, unsubstituted compound.[1] This seminal work laid the foundation for the development of a plethora of synthetic methodologies in the decades that followed. Ainsworth's initial approach involved the thermolysis of formylhydrazone ethylformate at atmospheric pressure.[1]

Foundational Synthetic Strategies: A Technical Overview

The synthesis of substituted 1,3,4-oxadiazoles has evolved significantly since its discovery. Three primary strategies have become the cornerstones of their synthesis: the cyclodehydration of 1,2-diacylhydrazines, the oxidative cyclization of N-acylhydrazones, and the Huisgen 1,3-dipolar cycloaddition.

Cyclodehydration of 1,2-Diacylhydrazines

One of the most common and versatile methods for constructing the this compound ring is the cyclodehydration of 1,2-diacylhydrazines. This reaction involves the removal of a water molecule from the diacylhydrazine precursor, typically facilitated by a dehydrating agent. A variety of reagents have been employed for this purpose, each with its own advantages and limitations.

General Reaction Scheme:

Figure 1: General scheme for the cyclodehydration of 1,2-diacylhydrazines.

A range of dehydrating agents have been successfully employed, including phosphorus oxychloride (POCl₃), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and thionyl chloride (SOCl₂).[2][3] The choice of reagent often depends on the nature of the substituents (R¹ and R²) and the desired reaction conditions.

Table 1: Comparison of Dehydrating Agents for this compound Synthesis from 1,2-Diacylhydrazines

| Dehydrating Agent | Typical Reaction Conditions | Yield Range (%) | References |

| POCl₃ | Reflux, neat or in an inert solvent | 40-95% | [2][3][4] |

| H₂SO₄ | Room temperature to gentle heating | Moderate to good | [3] |

| Polyphosphoric Acid (PPA) | 100-160 °C | Good to excellent | [1] |

| Thionyl Chloride (SOCl₂) | Reflux in an inert solvent | Good to excellent | [3] |

Experimental Protocol: Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole via Cyclodehydration using POCl₃ [2]

-

Preparation of 1,2-Dibenzoylhydrazine: To a solution of benzhydrazide (1.36 g, 10 mmol) in pyridine (20 mL), benzoyl chloride (1.41 g, 10 mmol) is added dropwise with stirring at 0 °C. The reaction mixture is stirred at room temperature for 4 hours. The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield 1,2-dibenzoylhydrazine.

-

Cyclodehydration: A mixture of 1,2-dibenzoylhydrazine (2.40 g, 10 mmol) and phosphorus oxychloride (10 mL) is heated under reflux for 2 hours.

-

Work-up: The reaction mixture is cooled to room temperature and slowly poured onto crushed ice with constant stirring. The resulting solid precipitate is filtered, washed thoroughly with water, and then with a dilute sodium bicarbonate solution.

-

Purification: The crude product is dried and recrystallized from ethanol to afford pure 2,5-diphenyl-1,3,4-oxadiazole.

-

Characterization: The product can be characterized by melting point determination, IR, ¹H NMR, and ¹³C NMR spectroscopy.

Oxidative Cyclization of N-Acylhydrazones

The oxidative cyclization of N-acylhydrazones provides another efficient route to 2,5-disubstituted 1,3,4-oxadiazoles. This method involves the formation of a C-O bond through an intramolecular cyclization, promoted by an oxidizing agent.

General Reaction Scheme:

Figure 2: General scheme for the oxidative cyclization of N-acylhydrazones.

A variety of oxidizing agents have been reported for this transformation, with molecular iodine (I₂) in the presence of a base being a particularly mild and effective system.[5][6] Other notable oxidants include (diacetoxyiodo)benzene (DIB) and lead tetraacetate.

Table 2: Comparison of Oxidizing Agents for this compound Synthesis from N-Acylhydrazones

| Oxidizing Agent | Base/Additive | Typical Reaction Conditions | Yield Range (%) | References |

| I₂ | K₂CO₃ | DMSO, 100 °C | 57-93% | [7] |

| (Diacetoxyiodo)benzene (DIB) | - | CH₂Cl₂, room temperature | Good to excellent | [8] |

| Lead Tetraacetate | - | Benzene, reflux | Moderate to good | |

| Chloramine-T | - | Microwave irradiation | 75.4% (for a specific example) | [9] |

Experimental Protocol: Iodine-Mediated Oxidative Cyclization of an N-Acylhydrazone [7]

-

Preparation of N-Acylhydrazone: An equimolar mixture of a carboxylic acid hydrazide and an aldehyde is refluxed in ethanol for 2-4 hours. The resulting N-acylhydrazone is filtered, washed with cold ethanol, and dried.

-

Oxidative Cyclization: To a solution of the N-acylhydrazone (1 mmol) in dimethyl sulfoxide (DMSO) (4 mL), potassium carbonate (2 mmol) and iodine (1.5 mmol) are added.

-

Reaction: The reaction mixture is stirred at 100 °C for the time required for the completion of the reaction (monitored by TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The solution is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with a 10% sodium thiosulfate solution to remove excess iodine, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Huisgen 1,3-Dipolar Cycloaddition

The Huisgen 1,3-dipolar cycloaddition is a powerful and elegant method for the synthesis of five-membered heterocycles, including 1,3,4-oxadiazoles.[10][11] In the context of this compound synthesis, this reaction typically involves the cycloaddition of a nitrile oxide with an isocyanate or the reaction of a tetrazole with an acylating agent, which then rearranges to the oxadiazole.

Reaction Mechanism: Huisgen Cycloaddition for this compound Synthesis

Figure 3: Simplified mechanism of this compound synthesis from a tetrazole via the Huisgen reaction.

Experimental Protocol: Synthesis of a 2,5-Disubstituted this compound via Huisgen Reaction [12]

-

Reaction Setup: A mixture of a 5-substituted-1H-tetrazole (1.0 equiv) and an acyl chloride (1.2 equiv) in pyridine is heated in a sealed tube.

-

Reaction: The reaction is typically carried out at elevated temperatures (e.g., 120 °C) for several hours.

-

Work-up: After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the desired 2,5-disubstituted this compound.

Biological Significance and Signaling Pathways

The this compound scaffold is a key component in numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities.[13][14] In oncology, for instance, this compound derivatives have been shown to inhibit critical signaling pathways involved in cancer progression.

One such pathway involves the inhibition of Matrix Metalloproteinases (MMPs), enzymes that play a crucial role in tumor invasion and metastasis by degrading the extracellular matrix. Certain this compound derivatives have been identified as potent MMP inhibitors, thereby blocking this critical step in cancer cell dissemination.[15]

Figure 4: Inhibition of the MMP-mediated cancer cell invasion pathway by this compound derivatives.

Conclusion

From its initial discovery through a simple thermolytic reaction, the synthesis of the this compound ring has blossomed into a sophisticated and diverse field of organic chemistry. The foundational methods of diacylhydrazine cyclodehydration, acylhydrazone oxidative cyclization, and the Huisgen cycloaddition have provided chemists with a powerful toolkit for the construction of this privileged scaffold. The continued development of novel, more efficient, and environmentally benign synthetic routes will undoubtedly expand the already vast applications of this compound derivatives in drug discovery, materials science, and beyond. This guide serves as a comprehensive resource for researchers seeking to harness the synthetic potential of this remarkable heterocycle.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antimicrobial evaluation of some 2,5 disubstituted this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. datapdf.com [datapdf.com]

- 9. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 11. The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Anti-Cancer Activity of Derivatives of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jchemrev.com [jchemrev.com]

- 15. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of the 1,3,4-Oxadiazole Ring: A Technical Guide for Researchers

The 1,3,4-oxadiazole moiety is a crucial five-membered heterocyclic scaffold in medicinal chemistry and materials science, renowned for its metabolic stability and significant biological activities.[1] A thorough understanding of its spectroscopic properties is fundamental for the structural elucidation, characterization, and development of novel this compound-based compounds. This technical guide provides an in-depth overview of the key spectroscopic characteristics of the this compound ring, including UV-Visible absorption, fluorescence, Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence

The electronic spectra of this compound derivatives are characterized by absorptions in the ultraviolet region, arising from π → π* transitions within the conjugated system. The position and intensity of these absorptions are highly sensitive to the nature of the substituents on the ring.[2][3] Many 2,5-disubstituted 1,3,4-oxadiazoles are also known to be fluorescent, making them useful as laser dyes, optical brighteners, and scintillators.[4][5]

UV-Visible Absorption Data

The maximum absorption wavelength (λmax) for this compound derivatives typically falls in the range of 250-350 nm. The presence of auxochromes and extension of conjugation through aromatic or heteroaromatic substituents can cause a bathochromic (red) shift in the absorption maxima.[6][7]

| Compound Type | Solvent | λmax (nm) | Reference |

| 2,5-disubstituted 1,3,4-oxadiazoles | Toluene | 280-350 | [3] |

| 1-(4-methoxy-phenyl)-3-[5-(substituted phenyl)-1,3,4-oxadiazol-2-yl]propan-1-one | DMSO, MeOH, CHCl₃ | 250-300 | [8] |

| [2-(5-substituted-phenyl-[6][9][10]oxadiazol-2-yl)-phenyl]phenyl-methanone | DMSO, MeOH, CHCl₃ | 261-265 | [8] |

| Phenyl/naphthyl-ethenyl-substituted 1,3,4-oxadiazoles | Various | 300-400 | [2] |

Fluorescence Emission Data

The fluorescence emission of this compound derivatives is influenced by both the molecular structure and the solvent polarity. A slight bathochromic shift is often observed with increasing solvent polarity.[11]

| Compound Type | Solvent | Emission Range (nm) | Stokes Shift (nm) | Reference |

| 2,5-disubstituted this compound derivatives | Chloroform, Ethanol, Acetonitrile, DMSO | 370-500 | Varies | [11] |

| 2-(Naphthyl)-5-phenyl-1,3,4-oxadiazole | n-Paraffins (77 K) | 350-450 | Not specified | [12] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural confirmation of this compound derivatives. The chemical shifts of the protons and carbons are indicative of the electronic environment within the molecule.

¹H NMR Spectroscopy

The parent, unsubstituted this compound shows a downfield signal for its two equivalent protons at approximately 8.73 ppm in CDCl₃, reflecting the electron-deficient nature of the ring.[4] In substituted derivatives, the signals for the substituents provide key structural information.

| Proton Type | Chemical Shift (δ, ppm) | Solvent | Reference(s) |

| C-H of unsubstituted this compound | ~8.73 | CDCl₃ | [4] |

| Aromatic protons on substituents | 6.87 - 8.84 | DMSO-d₆ | [13][14] |

| CH₂ adjacent to the oxadiazole ring | 4.05 - 4.71 | DMSO-d₆ | [14][15] |

| CH₃ on an aromatic substituent | ~2.39 | DMSO-d₆ | [15] |

| NH of an acetamide group | 9.19 - 9.43 | DMSO-d₆ | [13] |

| NH of a hydrazide precursor | 10.29 - 13.22 | DMSO-d₆ | [13] |

¹³C NMR Spectroscopy

The carbon atoms of the this compound ring are significantly deshielded and resonate at a low field, typically between 150 and 165 ppm.[4][14]

| Carbon Type | Chemical Shift (δ, ppm) | Solvent | Reference(s) |

| C2 and C5 of unsubstituted this compound | ~152.1 | CDCl₃ | [4] |

| C2 and C5 of substituted 1,3,4-oxadiazoles | 161.87 - 164.50 | DMSO-d₆ | [14][15] |

| Carbonyl carbon of a substituent | 164.31 - 171.85 | DMSO-d₆ | [13] |

| Aromatic carbons of substituents | 120 - 145 | DMSO-d₆ | [15] |

| CH₂ adjacent to the oxadiazole ring | ~50.24 | DMSO-d₆ | [15] |

| CH₃ on an aromatic substituent | ~21.59 | DMSO-d₆ | [15] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound derivatives displays characteristic absorption bands that are useful for identifying the key functional groups.

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference(s) |

| C=N stretching | 1640 - 1560 | [16] |

| C-O-C stretching | 1030 - 1020 | [16] |

| Aromatic C-H stretching | 3100 - 3000 | [17] |

| N-H stretching (if present) | 3400 - 3300 | [17] |

| C=O stretching (if present) | 1750 - 1650 | [8] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound derivatives. Electron ionization (EI) is a common technique used for these compounds.[6] The molecular ion peak is typically observed, and fragmentation often involves cleavage of the heterocyclic ring.[16][18]

| Technique | Observation | Reference(s) |

| EI-MS | Molecular ion peak is usually present. | [6][16] |

| HRMS | Used to confirm the elemental composition. | [13] |

| ESI-MS | Useful for softer ionization and complex molecules. | [19] |

Experimental Protocols

The characterization of this compound derivatives involves a suite of spectroscopic techniques. Below are generalized methodologies based on common practices reported in the literature.[6][13][20]

Sample Preparation

-

NMR Spectroscopy : Samples are typically dissolved in deuterated solvents such as DMSO-d₆ or CDCl₃ at a concentration of 5-10 mg/mL. Tetramethylsilane (TMS) is used as an internal standard.

-

UV-Vis and Fluorescence Spectroscopy : Solutions are prepared in spectroscopic grade solvents (e.g., ethanol, chloroform, DMSO) at concentrations ranging from 10⁻⁴ to 10⁻⁶ M.

-

IR Spectroscopy : Samples are often analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory for solid samples.

-

Mass Spectrometry : Solutions for ESI-MS are typically made in HPLC grade methanol or acetonitrile. For EI-MS, the sample is introduced directly into the ion source.

Instrumentation

-

NMR : ¹H and ¹³C NMR spectra are recorded on spectrometers operating at frequencies of 300-500 MHz for ¹H and 75-125 MHz for ¹³C.[20]

-

UV-Vis : A double beam UV-Visible spectrophotometer is used to record the absorption spectra, typically in the 200-800 nm range.[7]

-

Fluorescence : A spectrofluorometer is used to measure emission and excitation spectra.

-

IR : Fourier-Transform Infrared (FT-IR) spectrometers are commonly used, with spectra typically recorded from 4000 to 400 cm⁻¹.[20]

-

MS : High-resolution mass spectrometry (HRMS) is often performed using ESI or EI sources.[13]

Visualizations

Experimental Workflow for Spectroscopic Characterization

Caption: A typical workflow for the synthesis and spectroscopic characterization of this compound derivatives.

Relationship between Structure and Spectroscopic Properties

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, spectroscopic characterization and DNA/HSA binding studies of (phenyl/naphthyl)ethenyl-substituted 1,3,4-oxadiazolyl-1,2,4-oxadiazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Applications of 1,3,4-Oxadiazole_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. [wisdomlib.org]

- 10. This compound derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis and Anticancer Evaluation of New this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. beilstein-journals.org [beilstein-journals.org]

- 20. luxembourg-bio.com [luxembourg-bio.com]

The 1,3,4-Oxadiazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole ring, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties contribute to a remarkable versatility, enabling compounds incorporating this core to exhibit a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the biological significance of the this compound scaffold, with a focus on its anticancer, antimicrobial, and anti-inflammatory properties. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to support researchers in the field of drug discovery and development.

A Versatile Pharmacophore with a Broad Spectrum of Activity

The this compound nucleus is a bioisostere of amide and ester functionalities, capable of participating in hydrogen bonding and other non-covalent interactions, which enhances its binding affinity to various biological targets.[1][2] This inherent versatility has led to the development of this compound derivatives with a diverse range of pharmacological effects, including anticancer, antimicrobial (antibacterial, antifungal, antiviral, and antitubercular), anti-inflammatory, analgesic, anticonvulsant, and antidiabetic activities.[2][3][4][5][6] Several marketed drugs, such as the antiretroviral raltegravir and the anticancer agent zibotentan, feature the this compound core, underscoring its clinical significance.[2][7]

Anticancer Activity: Targeting Multiple Pathways of Malignancy

This compound derivatives have demonstrated significant potential as anticancer agents by targeting various enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[8][9][10] These compounds have been shown to inhibit telomerase, topoisomerase, histone deacetylase (HDAC), and thymidylate synthase, among other key enzymes.[8][10]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4h | A549 (Lung) | <0.14 | [8][11] |

| 4i | A549 (Lung) | 1.59 | [8][11] |

| 4l | A549 (Lung) | 1.80 | [8][11] |

| Cisplatin (Standard) | A549 (Lung) | 4.98 | [8] |

| 4g | C6 (Glioma) | 8.16 | [8][11] |

| 4h | C6 (Glioma) | 13.04 | [8][11] |

| AMK OX-8 | A549 (Lung) | 25.04 | [12] |

| AMK OX-9 | A549 (Lung) | 20.73 | [12] |

| AMK OX-10 | HeLa (Cervical) | 5.34 | [12] |

| AMK OX-12 | HeLa (Cervical) | 32.91 | [12] |

| Compound 15b | MDA-MB-231 (Breast) | 2.27 ± 0.73 | [13] |

| Compound 5c | HCT-116 (Colon) | 2.6 | [13] |

| Compound 34b | MCF-7 (Breast) | 0.31 | [13] |

Antimicrobial Activity: A Broad Front Against Pathogens

The this compound scaffold is a cornerstone in the development of novel antimicrobial agents, with derivatives exhibiting potent activity against a wide range of bacteria and fungi.[4][14][15][16] The antimicrobial efficacy is often attributed to the toxophoric -N=C-O- linkage, which can interact with microbial cellular components.[14]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative this compound derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| OZE-I | Staphylococcus aureus | 4-16 | [14] |

| OZE-II | Staphylococcus aureus | 4-16 | [14] |

| OZE-III | Staphylococcus aureus | 8-32 | [14] |

| Compound 13 | Staphylococcus aureus | 0.5 (MIC90) | [15] |

| Compound 4a-c | S. aureus (MRSA) | 0.25-1 | [4] |

| Compound 22b, 22c | Bacillus subtilis | 0.78 | [4] |

| Compound 50a-c | Candida strains | 0.78-3.12 | [4] |

| Ketoconazole (Standard) | Candida strains | 0.78-1.56 | [4] |

| Compound 10, 15 | S. aureus, S. epidermidis | Comparable to standard | [16] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

This compound derivatives have demonstrated significant anti-inflammatory properties, often attributed to their ability to inhibit key inflammatory mediators and enzymes, such as cyclooxygenase (COX).[6][17] Some derivatives have been shown to exert their effects by modulating the NF-κB signaling pathway, a critical regulator of the inflammatory response.[18][19]

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vivo and in vitro anti-inflammatory activities of selected this compound derivatives.

| Compound | Assay | Activity | Reference |

| OSD (100 mg/kg) | Carrageenan-induced rat paw edema | 60% reduction in edema | [20] |

| OPD (100 mg/kg) | Carrageenan-induced rat paw edema | 32.5% reduction in edema | [20] |

| Compound 10b (high dose) | Carrageenan-induced rat paw edema | 57.5% inhibition of paw edema | [21] |

| Compound 13b (high dose) | Carrageenan-induced rat paw edema | 62.3% inhibition of paw edema | [21] |

| Indomethacin (10 mg/kg) | Carrageenan-induced rat paw edema | 71.2% inhibition of paw edema | [21] |

| Ox-6f (200 µg/mL) | Heat-induced albumin denaturation | 74.16 ± 4.41% inhibition | [22] |

| Ibuprofen (200 µg/mL) | Heat-induced albumin denaturation | 84.31 ± 4.93% inhibition | [22] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of this compound derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[12]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[23]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[23]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial compound in a liquid medium.

Protocol:

-

Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate containing a suitable broth (e.g., Mueller-Hinton Broth).[24][25]

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[26]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.[20][24]

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating the acute anti-inflammatory activity of compounds.[27][28]

Principle: Subplantar injection of carrageenan induces a local, acute, and reproducible inflammatory response characterized by edema. The ability of a compound to reduce this edema indicates its anti-inflammatory potential.[29]

Protocol:

-

Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

-

Compound Administration: Administer the this compound derivatives orally or intraperitoneally at a specific dose (e.g., 50 or 100 mg/kg body weight). A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).[21]

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.[21][27]

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[27]

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion

The this compound scaffold continues to be a highly valuable and versatile core structure in the design and development of new therapeutic agents. Its ability to interact with a wide array of biological targets has led to the discovery of potent anticancer, antimicrobial, and anti-inflammatory compounds. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to explore the full potential of this remarkable heterocyclic system in the ongoing quest for novel and effective medicines. Continued investigation into the structure-activity relationships and mechanisms of action of this compound derivatives will undoubtedly pave the way for the next generation of innovative therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antimicrobial Activity of this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tjps.pharm.chula.ac.th [tjps.pharm.chula.ac.th]

- 8. Synthesis of Some New this compound Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Cancer Activity of Derivatives of this compound [mdpi.com]

- 10. An Understanding of Mechanism-Based Approaches for this compound Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and evaluation of selected this compound derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Research progress on the synthesis and pharmacology of this compound and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial activity of this compound derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. New this compound Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ijrpc.com [ijrpc.com]

- 21. Novel this compound Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 24. iosrjournals.org [iosrjournals.org]

- 25. This compound N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 27. inotiv.com [inotiv.com]

- 28. researchgate.net [researchgate.net]

- 29. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

The 1,3,4-Oxadiazole Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole moiety, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties contribute to favorable interactions with various biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on their applications in anticancer, antimicrobial, and anti-inflammatory drug discovery.

Synthetic Strategies for this compound Derivatives

The construction of the this compound ring is a well-established area of synthetic organic chemistry, with numerous methods available for its formation. The most common and versatile approaches involve the cyclization of 1,2-diacylhydrazines or the oxidative cyclization of acylhydrazones.

Key Synthetic Protocols

1. Cyclodehydration of 1,2-Diacylhydrazines:

This is a classical and widely used method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. The reaction involves the dehydration of a 1,2-diacylhydrazine intermediate, which can be prepared by the reaction of an acid hydrazide with an acyl chloride or a carboxylic acid.

-

Experimental Protocol:

-

Step 1: Synthesis of 1,2-Diacylhydrazine: To a solution of an aromatic acid hydrazide (1 mmol) in a suitable solvent such as pyridine or N,N-dimethylformamide (DMF), add an equimolar amount of an aromatic acyl chloride (1 mmol) dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the 1,2-diacylhydrazine.

-

Filter the solid, wash with water, and dry. The product can be purified by recrystallization from ethanol.

-

Step 2: Cyclodehydration: To the synthesized 1,2-diacylhydrazine (1 mmol), add a dehydrating agent such as phosphorus oxychloride (POCl₃, 5-10 mL) or polyphosphoric acid (PPA).

-

Heat the reaction mixture to reflux for 2-6 hours.

-

After completion of the reaction (monitored by TLC), pour the mixture onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) to precipitate the 2,5-disubstituted this compound.

-

Filter the solid, wash with water, and purify by recrystallization from a suitable solvent like ethanol or acetic acid.[1][2]

-

2. Oxidative Cyclization of N-Acylhydrazones:

This method provides a direct route to 2,5-disubstituted 1,3,4-oxadiazoles from readily available starting materials. N-acylhydrazones, formed by the condensation of an acid hydrazide with an aldehyde, undergo oxidative cyclization in the presence of an oxidizing agent.

-

Experimental Protocol:

-

Step 1: Synthesis of N-Acylhydrazone: To a solution of an aromatic acid hydrazide (1 mmol) in ethanol, add an equimolar amount of an aromatic aldehyde (1 mmol) and a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 2-4 hours.

-

Cool the reaction mixture to room temperature to allow the N-acylhydrazone to crystallize.

-

Filter the solid, wash with cold ethanol, and dry.

-

Step 2: Oxidative Cyclization: Dissolve the N-acylhydrazone (1 mmol) in a suitable solvent such as dichloromethane (DCM) or acetic acid.

-

Add an oxidizing agent, for example, ceric ammonium nitrate (CAN) or N-bromosuccinimide (NBS), in a stoichiometric amount.[3]

-

Stir the reaction mixture at room temperature for 4-8 hours.

-

After the reaction is complete, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Biological Activities of this compound Derivatives

The versatility of the this compound scaffold has led to the discovery of compounds with a wide array of biological activities. The following sections highlight some of the most significant therapeutic areas where these compounds have shown promise.

Anticancer Activity

This compound derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[4][5]

Quantitative Data on Anticancer Activity:

| Compound ID | Structure/Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| 4h | 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide | A549 (Lung) | <0.14 | [6] |

| 4i | 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide | A549 (Lung) | 1.59 | [6] |

| 4l | 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(p-tolyl)acetamide | A549 (Lung) | 1.80 | [6] |

| 76 | 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | MCF-7 (Breast) | 0.7 ± 0.2 | [4] |

| 33 | 2-(3,4,5-trimethoxyphenyl)-5-(4-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)phenyl)-1,3,4-oxadiazole | MCF-7 (Breast) | 0.34 ± 0.025 | [7] |

| AMK OX-8 | Not specified | HeLa (Cervical) | 35.29 | [8] |

| AMK OX-10 | Not specified | HeLa (Cervical) | 5.34 | [8] |

| 6m | 5-(pyridin-4-yl)-N-substituted-1,3,4-oxadiazol-2-amine derivative | NUGC (Gastric) | 0.021 | [9] |

Experimental Protocol for In Vitro Anticancer Activity (MTT Assay):

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for another 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[8][10]

Mechanism of Action: Inhibition of NF-κB Signaling Pathway

Several this compound derivatives have been shown to exert their anticancer effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[11][12] Aberrant activation of NF-κB is a hallmark of many cancers, promoting cell proliferation, survival, and inflammation.

Antimicrobial Activity

The emergence of multidrug-resistant microbial strains poses a significant threat to global health. This compound derivatives have been extensively investigated for their antimicrobial properties and have shown promising activity against a range of bacteria and fungi.[13][14]

Quantitative Data on Antimicrobial Activity:

| Compound ID | Structure/Substitution | Microorganism | MIC (µg/mL) | Reference |

| OZE-I | N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide | S. aureus | 4-16 | [15] |

| OZE-II | N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((4,4-dimethyloxazolidin-3-yl)sulfonyl)benzamide | S. aureus | 4-16 | [15] |

| OZE-III | N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide | S. aureus | 8-32 | [15] |

| 4a | This compound hybrid of fluoroquinolone | MRSA | 0.25-1 | [16] |

| 22b | 2-acylamino-1,3,4-oxadiazole derivative | B. subtilis | 0.78 | [16] |

| 50a-c | This compound-1,3,4-thiadiazole derivative with nitro substituent | Candida strains | 0.78-3.12 | [16] |

| 4h | 2-(6-chloropyridin-3-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | E. faecalis | 62.5 | [17] |

Experimental Protocol for Antimicrobial Activity (Broth Microdilution Method):

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular diseases, and cancer. This compound derivatives have demonstrated significant anti-inflammatory effects, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[18][19]

Quantitative Data on Anti-inflammatory Activity:

| Compound ID | Structure/Substitution | Assay | IC50 (µM) / % Inhibition | Reference |

| 8g | Chlorinated this compound derivative | COX-2 Inhibition | IC50 = 0.05 | [20] |

| 11e | Fluorinated 1,2,4-triazole (related scaffold) | COX-2 Inhibition | IC50 = 0.06 | [20] |

| Ox-6f | Flurbiprofen-based this compound with p-chlorophenyl anilide | Albumin Denaturation | 74.16% inhibition @ 200 µg/mL | [21] |

| 2 | 2,5-disubstituted this compound derivative | DPPH radical scavenging | IC50 = 23.07 ± 0.27 | [22] |

| 10 | Flurbiprofen-based oxadiazole derivative | Carrageenan-induced paw edema (in vivo) | 88.33% inhibition | [23] |

Experimental Protocol for In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay):

Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit thermally-induced protein denaturation.

-

Reaction Mixture: Prepare a reaction mixture consisting of the test compound at various concentrations, 1% aqueous solution of bovine serum albumin (BSA), and phosphate-buffered saline (PBS, pH 6.4).

-

Incubation: Incubate the mixture at 37 °C for 20 minutes.

-

Heating: Heat the mixture at 70 °C for 5 minutes.

-

Cooling: Cool the mixture to room temperature.

-

Turbidity Measurement: Measure the turbidity of the solution spectrophotometrically at 660 nm.

-

Control: Use a control solution without the test compound.

-

Calculation: Calculate the percentage inhibition of protein denaturation.[3]

Conclusion

The this compound core continues to be a highly valuable and versatile scaffold in medicinal chemistry. Its synthetic accessibility and the ability to readily introduce diverse substituents at the 2- and 5-positions allow for the fine-tuning of physicochemical and pharmacological properties. The broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscores the therapeutic potential of this heterocyclic system. The detailed experimental protocols and mechanistic insights provided in this guide aim to facilitate further research and development of novel this compound-based therapeutic agents. The continued exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and antimicrobial evaluation of some 2,5 disubstituted this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization, and in vitro anticancer evaluation of novel 2,5-disubstituted this compound analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Understanding of Mechanism-Based Approaches for this compound Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Cancer Activity of Derivatives of this compound [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds [mdpi.com]

- 8. Synthesis and evaluation of selected this compound derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and anticancer evaluation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles and Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Novel this compound Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-Cancer Activity of Derivatives of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Anticancer Evaluation of New this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial activity of this compound derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design and Synthesis of Novel this compound and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. tandfonline.com [tandfonline.com]

- 23. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Fundamental Reactivity of the 1,3,4-Oxadiazole Nucleus

The this compound is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. This nucleus is a cornerstone in medicinal chemistry, frequently utilized as a bioisostere for carboxylic acids, esters, and carboxamides.[1][2] Its unique electronic structure and stability have led to its incorporation into a variety of clinically significant drugs, including the antiretroviral agent Raltegravir and the antihypertensive Nesapidil.[3][4][5] This guide provides a detailed exploration of the core reactivity of the this compound ring, supported by experimental data, protocols, and mechanistic diagrams to aid in the rational design of new chemical entities.

Electronic Structure and General Reactivity

The this compound ring is a planar, aromatic, and electron-deficient system.[1] This electron deficiency arises from the presence of two electronegative, pyridine-like nitrogen atoms, which significantly withdraw electron density from the carbon atoms at the C2 and C5 positions.[1][6] This electronic characteristic is the primary determinant of the ring's reactivity, making it generally resistant to electrophilic attack while being susceptible to nucleophilic attack and participation in specific types of cycloaddition reactions.[1] The stability of the ring is enhanced when substituted with aryl groups.

The presence of the –N=C-O– moiety within the ring structure is a key contributor to the biological activities and pharmacokinetic properties of its derivatives, often increasing lipophilicity.[6][7]

Core Reactivity Patterns

Electrophilic Attack

Direct electrophilic substitution on the carbon atoms of the this compound ring is exceptionally difficult.[1][6] The low electron density at the C2 and C5 positions deactivates the ring towards attack by electrophiles.[1]

-

Attack on Ring Nitrogen: Electrophilic attack can occur on the electron-rich nitrogen atoms, particularly if the ring is substituted with electron-releasing groups that increase the ring's overall electron density.[6]

-

Attack on Substituents: In practice, electrophilic substitution reactions are far more common on aryl groups attached to the oxadiazole ring rather than on the heterocycle itself.[1]

Nucleophilic Attack and Substitution

The electron-deficient nature of the C2 and C5 carbons makes them the primary sites for nucleophilic attack.

-

Ring Cleavage: Nucleophilic attack on the this compound ring frequently leads to ring cleavage rather than a simple substitution, a process that can be catalyzed by both acidic and basic conditions.[1] This reactivity makes ring-opening reactions a common outcome.[2][8]

-

Nucleophilic Substitution: True nucleophilic substitution is uncommon but can be achieved on oxadiazole rings bearing a suitable leaving group, such as a halogen. In these cases, the halogen can be displaced by a nucleophile.[6] The thiol group on 1,3,4-oxadiazolin-2-thiones is also known to undergo nucleophilic substitution reactions readily.[9]

Cycloaddition Reactions

1,3,4-Oxadiazoles can participate as the azadiene component in inverse electron-demand Diels-Alder reactions.[10] This reactivity is a powerful tool for the synthesis of complex heterocyclic systems.

The reaction proceeds through a tandem cascade:

-

[4+2] Cycloaddition: The electron-deficient this compound reacts with an electron-rich or strained alkene (dienophile) to form an unstable bicyclic intermediate.[10]

-

Retro-Diels-Alder (Nitrogen Extrusion): This intermediate rapidly loses a molecule of dinitrogen (N₂).[10]

-

Formation of a Carbonyl Ylide: The loss of N₂ generates a highly reactive 1,3-dipole intermediate, specifically a carbonyl ylide.[10]

-

[3+2] Cycloaddition: If a suitable dipolarophile is present (often tethered intramolecularly), the carbonyl ylide undergoes a subsequent 1,3-dipolar cycloaddition to form a new five-membered ring, resulting in a complex polycyclic product.[10]

The rate and success of the initial [4+2] cycloaddition are enhanced by the presence of electron-withdrawing substituents on the oxadiazole ring, which further lower the energy of the LUMO of the azadiene.[10]

Quantitative Data: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

The following tables summarize reaction yields for common synthetic routes to this compound derivatives, providing a comparative overview of method efficiency.

Table 1: Cyclization of Carboxylic Acids and Hydrazides

| Dehydrating/Coupling Agent | Solvent | Conditions | Yield Range (%) | Reference(s) |

|---|---|---|---|---|

| POCl₃ | Neat / Solvent | 0 °C to Reflux, 4h | Varies | [6][11] |

| HATU / DIEA | DCM | Room Temp, 3-5h | Good | [11] |

| HATU / Burgess Reagent | - | Mild Conditions | 70–93 | [3] |

| TBTU / DIEA | DMF | 50 °C | 85 | [12] |

| Deoxo-Fluor Reagent | - | - | 68–91 |[3] |

Table 2: Oxidative Cyclization and Other Methods | Method | Oxidizing/Coupling Agent | Solvent | Conditions | Yield Range (%) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Oxidative Cyclization of Acylhydrazones | I₂ / K₂CO₃ | - | - | Good |[13] | | Oxidative Cyclization of Acylhydrazones | Cu(OTf)₂ (catalytic) | - | Air/Moisture | Good |[13] | | Cyclodesulfurization of Thiosemicarbazides | TBTU / DIEA | DMF | 50 °C | Good |[12] | | Cyclization of Acyl Thiosemicarbazides | 1,3-dibromo-5,5-dimethylhydantoin | - | - | Good |[13] |

Key Experimental Protocols

General Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles via Dehydrative Cyclization (POCl₃ Method)

This protocol describes a common method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles from an acid hydrazide and a carboxylic acid using phosphorus oxychloride as the dehydrating agent.

-

Reagent Preparation: In a round-bottom flask, take Naphthofuran-2-hydrazide (1 equivalent) and p-aminobenzoic acid (PABA, 1.2 equivalents).[11]

-

Reaction Initiation: Cool the flask to 0 °C in an ice bath. Carefully add phosphorus oxychloride (POCl₃, approx. 3 mL) dropwise to the mixture.[11]

-

Reaction Progression: Remove the ice bath and stir the reaction mixture at room temperature for 10 minutes.[11]

-

Heating: Heat the reaction mixture to 80 °C and maintain for 4 hours.[11]

-

Work-up: After cooling, quench the reaction by carefully pouring the mixture onto crushed ice.[11]

-

Neutralization and Isolation: Basify the resulting solution with sodium bicarbonate (NaHCO₃). The resulting precipitate is collected by filtration.[11]

-

Purification: Wash the filtered residue with a saturated sodium bicarbonate solution followed by cold water to yield the crude product, which can be further purified by recrystallization.[11]

Synthesis of 2-Amino-1,3,4-Oxadiazoles via Cyclodesulfurization (TBTU Method)

This protocol details the synthesis of 2-amino-1,3,4-oxadiazoles from thiosemicarbazide intermediates using TBTU as a coupling and desulfurizing agent.

-

Thiosemicarbazide Synthesis: Prepare the thiosemicarbazide intermediate by reacting the corresponding hydrazide (1 mmol) with an isothiocyanate derivative (1 mmol) in methanol at room temperature for 4 hours.[12]

-

Reaction Setup: In a reaction vessel, combine the thiosemicarbazide (1 mmol), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate, 1.5 mmol), and DIEA (N,N-Diisopropylethylamine, 1 mmol) in DMF.[12]

-

Heating: Heat the reaction mixture to 50 °C.[12]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[3]

References

- 1. Applications of 1,3,4-Oxadiazole_Chemicalbook [chemicalbook.com]

- 2. Significance of this compound Containing Compounds in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Synthetic Approaches for this compound Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 4. mdpi.com [mdpi.com]

- 5. Electrophilic activation of nitroalkanes in efficient synthesis of 1,3,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Overview of this compound Synthesis and Biological Activities [wisdomlib.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intramolecular Diels–Alder/1,3-Dipolar Cycloaddition Cascade of 1,3,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. jchemrev.com [jchemrev.com]

Exploring the Chemical Space of 1,3,4-Oxadiazole Analogs: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2][3][4][5][6][7] This five-membered heterocyclic ring, containing one oxygen and two nitrogen atoms, serves as a versatile framework for the development of novel therapeutic agents.[3][4][6][7] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][6][7][8] This technical guide provides an in-depth exploration of the chemical space of this compound analogs, offering detailed experimental protocols, quantitative biological data, and visualizations of key pathways and workflows to support researchers in the field of drug discovery.

Synthetic Strategies for this compound Analogs

The synthesis of the this compound ring is a well-established area of organic chemistry, with several reliable methods for its construction. The most prevalent approach involves the cyclization of 1,2-diacylhydrazines, which can be achieved using a variety of dehydrating agents.[9][10][11][12][13] Other common methods include the reaction of acid hydrazides with various reagents and the oxidative cyclization of acylhydrazones.[10][14]

General Experimental Protocol: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Cyclization of 1,2-Diacylhydrazines

This protocol describes a general procedure for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from the corresponding 1,2-diacylhydrazines using phosphorus oxychloride as the dehydrating agent.[10][11][15]

Materials:

-

1,2-Diacylhydrazine derivative

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Sodium bicarbonate solution (saturated)

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the 1,2-diacylhydrazine derivative.

-

Slowly add an excess of phosphorus oxychloride to the flask.

-

Heat the reaction mixture to reflux and maintain for a period of 1 to 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[16]

-

After completion, cool the reaction mixture to room temperature.

-

Carefully pour the cooled reaction mixture onto crushed ice with constant stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2,5-disubstituted this compound.[15]

-

Characterize the final product using spectroscopic methods (e.g., IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).[5]

Biological Activities of this compound Analogs

The diverse biological activities of this compound derivatives have positioned them as privileged scaffolds in drug discovery. Their efficacy spans a range of therapeutic areas, with significant research focused on their potential as anticancer and antimicrobial agents.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of this compound analogs against various cancer cell lines.[1][2][17] The mechanism of action often involves the inhibition of key signaling pathways and enzymes crucial for cancer cell proliferation and survival.[1][17][18]

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action/Target | Reference |

| CMO | HCCLM3 | 27.5 | NF-κB signaling pathway | [19] |

| Compound 65 | HEPG2, HELA, SW1116, BGC823 | 1.27 ± 0.05 | Telomerase inhibition | [17] |

| Compound 73 | HEPG2, MCF7, SW1116, BGC823 | 1.18 ± 0.14 | Not specified | [17] |

| Compound 4h | A549 | <0.14 | MMP-9 inhibition | [16] |

| Compound 4g | C6 | 8.16 | Not specified | [16] |

| AMK OX-8 | A549 | 25.04 | Apoptosis induction | [20] |

| AMK OX-9 | A549 | 20.73 | Apoptosis induction | [20] |

| AMK OX-10 | HeLa | 5.34 | Apoptosis induction | [20] |

| AMK OX-12 | HeLa | 32.91 | Apoptosis induction | [20] |

*IC₅₀: Half-maximal inhibitory concentration; CMO: 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole; HCCLM3: Human hepatocellular carcinoma cell line; HEPG2: Human liver cancer cell line; HELA: Human cervical cancer cell line; SW1116: Human colon cancer cell line; BGC823: Human stomach cancer cell line; MCF7: Human breast cancer cell line; A549: Human lung cancer cell line; C6: Rat glioma cell line; MMP-9: Matrix metalloproteinase-9.

Antimicrobial Activity

This compound derivatives have also emerged as promising antimicrobial agents with activity against a spectrum of bacteria and fungi.[6][8][21][22][23] Their mechanisms of action can include the inhibition of essential microbial enzymes and disruption of cell wall synthesis.

Table 2: Antimicrobial Activity of Selected this compound Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 20 (amino derivative) | C. tetani, B. subtilis, S. typhi, E. coli | Moderate to Strong | [21] |

| Compound 14a, 14b | P. aeruginosa, B. subtilis | 0.2 | [21] |

| OZE-I, -II, -III | S. aureus (7 strains) | 4 - 32 | [24] |

| Fluoroquinolone hybrids (5a, 5b) | Gram-positive and Gram-negative bacteria | Good to Excellent | [22] |

| Compound 27, 28 | S. aureus, E. coli, K. pneumonia | Active | [25] |

| Derivatives IVe, IVf, IVh | Various bacteria | Good | [5] |

*MIC: Minimum Inhibitory Concentration; C. tetani: Clostridium tetani; B. subtilis: Bacillus subtilis; S. typhi: Salmonella typhi; E. coli: Escherichia coli; P. aeruginosa: Pseudomonas aeruginosa; S. aureus: Staphylococcus aureus; K. pneumonia: Klebsiella pneumoniae.

Experimental Protocols for Biological Evaluation

Standardized assays are crucial for determining the biological activity of newly synthesized compounds. The following are detailed protocols for assessing the anticancer and antimicrobial potential of this compound analogs.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[26][27][28][29]

Materials:

-

Cancer cell lines (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom tissue culture plates

-

Test compounds (this compound derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed the 96-well plates with cells at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.[29]

-

Prepare serial dilutions of the test compounds in the culture medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plates for 48-72 hours in the CO₂ incubator.[29]

-

After the incubation period, add 20-28 µL of the MTT solution to each well and incubate for an additional 1.5 to 4 hours.[29]

-

Remove the medium containing MTT and add 100-130 µL of DMSO to each well to dissolve the formazan crystals.[29]

-

Shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.[29]

-

Measure the absorbance at a wavelength of 492 nm or 570-590 nm using a microplate reader.[29]

-

Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[30]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Standard antimicrobial agent (positive control)

-

Inoculum of the microorganism adjusted to a specific concentration (e.g., 1.5 x 10⁹ CFU/mL)

-

Incubator

Procedure:

-

Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well microtiter plate.

-

Add 10 µL of the standardized inoculum to each well.

-

Include a positive control (broth with inoculum and a standard antimicrobial agent), a negative control (broth with inoculum only), and a sterility control (broth only).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Key Pathways and Workflows

Understanding the mechanism of action and the overall drug discovery process is facilitated by clear and concise diagrams. The following visualizations, created using Graphviz, depict a key signaling pathway targeted by this compound analogs and a general workflow for their discovery and development.